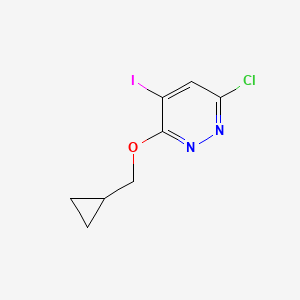
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine
Overview
Description
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropylmethoxy-pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-cyclopropylmethoxy-4-iodo-pyridazine.
Scientific Research Applications
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but contains a pyrazole ring instead of a cyclopropylmethoxy group.
6-Chloro-4-iodo-3-methoxypyridazine: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, as well as the cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H8ClIN2O |
|---|---|
Molecular Weight |
310.52 g/mol |
IUPAC Name |
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine |
InChI |
InChI=1S/C8H8ClIN2O/c9-7-3-6(10)8(12-11-7)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChI Key |
IVDURCNGOUWJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2I)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8527277.png)
![Methyl ((S)-1-((S)-2-(4-(4'-amino-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B8527280.png)

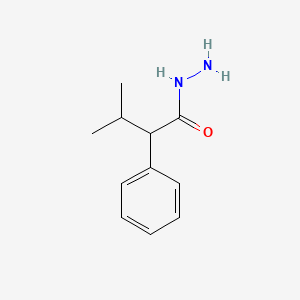
![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)
![tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate](/img/structure/B8527309.png)

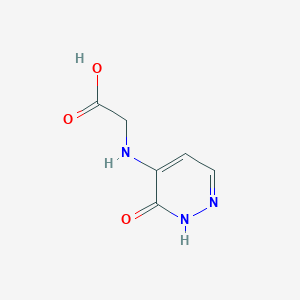
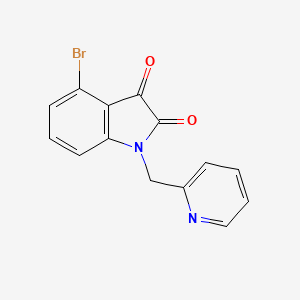
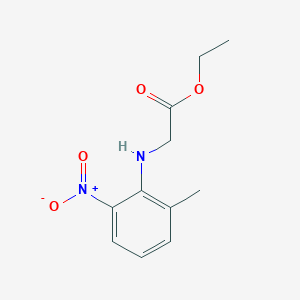
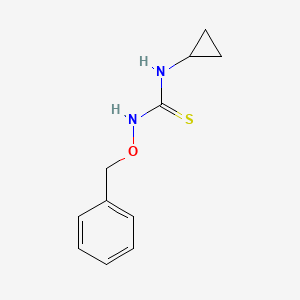
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide](/img/structure/B8527351.png)


